molecular formula C12H23NO2S B7586344 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole

2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole

Cat. No. B7586344
M. Wt: 245.38 g/mol
InChI Key: WLXQEAIAMZLKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a bicyclic indoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects through its antioxidant activity and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, it has been found to have antioxidant activity and to inhibit the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments include its potential as an anticancer and neuroprotective agent. Additionally, its ability to inhibit the activity of certain enzymes and its antioxidant activity make it a promising compound for further study. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole include further studies on its mechanism of action, potential side effects, and its use as an anticancer and neuroprotective agent. Additionally, studies on its potential use in other areas of medicine and pharmacology, such as in the treatment of Alzheimer's disease, are needed. Further research on the synthesis of this compound and its derivatives may also lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is a promising compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been achieved through various methods, including the reaction of 2-methyl-1,3-butadiene with ethyl vinyl sulfone, followed by hydrogenation, and the reaction of 2-methyl-1,3-butadiene with 2-(methylsulfonyl) ethylamine, followed by hydrogenation. These methods have been studied for their efficiency and yield in producing the desired compound.

Scientific Research Applications

2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use as an anticancer agent. Additionally, it has been studied for its potential use as a neuroprotective agent and for its effects on the central nervous system.

properties

IUPAC Name

2-methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-10-9-11-5-3-4-6-12(11)13(10)7-8-16(2,14)15/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXQEAIAMZLKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-methylsulfonylethyl)-2,3,3a,4,5,6,7,7a-octahydroindole

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